molecular formula C23H34O2S B14212064 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene CAS No. 827346-74-7

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene

Cat. No.: B14212064
CAS No.: 827346-74-7
M. Wt: 374.6 g/mol
InChI Key: UNACXHWUVYWSIA-UHFFFAOYSA-N
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Description

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is a compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene typically involves multiple steps. One common method starts with the preparation of 3-hexylthiophene, which is then subjected to further functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The presence of the methoxyphenoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene is unique due to the presence of both hexyl and methoxyphenoxyhexyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can enhance its solubility, stability, and interaction with various molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

827346-74-7

Molecular Formula

C23H34O2S

Molecular Weight

374.6 g/mol

IUPAC Name

3-hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene

InChI

InChI=1S/C23H34O2S/c1-3-4-5-8-11-20-18-26-19-21(20)12-9-6-7-10-17-25-23-15-13-22(24-2)14-16-23/h13-16,18-19H,3-12,17H2,1-2H3

InChI Key

UNACXHWUVYWSIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC=C1CCCCCCOC2=CC=C(C=C2)OC

Origin of Product

United States

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